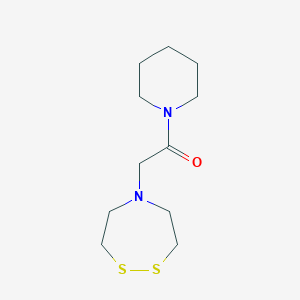
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one, also known as DT-13, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic properties. DT-13 belongs to the class of thiazepanone compounds and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress-induced damage.
実験室実験の利点と制限
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one and to investigate its safety and efficacy in clinical trials. Additionally, more research is needed to fully understand the mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one and to identify its molecular targets. Finally, 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one may have potential applications in other fields, such as agriculture and environmental science, and further research is needed to explore these possibilities.
合成法
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one can be synthesized using a multi-step process that involves the reaction of piperidine with 2-aminothiophenol to form the intermediate compound, which is then reacted with ethyl chloroacetate. The resulting product is then treated with hydrazine hydrate to yield 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one.
科学的研究の応用
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage.
特性
IUPAC Name |
2-(1,2,5-dithiazepan-5-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS2/c14-11(13-4-2-1-3-5-13)10-12-6-8-15-16-9-7-12/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGICLALOGRQYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione](/img/structure/B2657005.png)
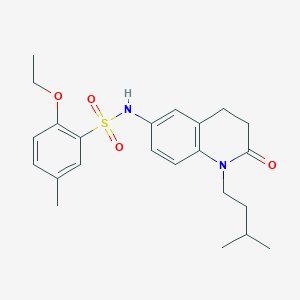
![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)
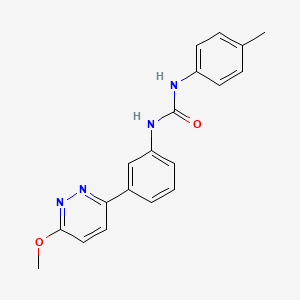
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)
![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide](/img/structure/B2657018.png)


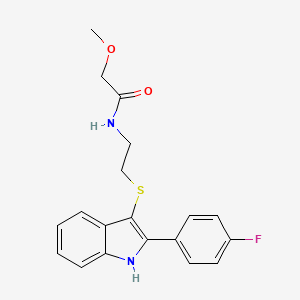
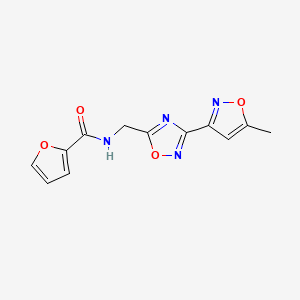
![Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2657024.png)
